3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO4S/c1-10-3-6(4-11-2)5-12(7,8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNESYTMHJZLOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule features a propane backbone with three distinct functional groups: a sulfonyl chloride at position 1, a methoxymethyl group at position 2, and a methoxy group at position 3. Retrosynthetic decomposition suggests two primary pathways:
Sequential Etherification Followed by Sulfonation
This approach prioritizes construction of the ether functionalities prior to introducing the sulfonyl chloride group. Key intermediates would include:
- 3-Methoxy-2-(methoxymethyl)propan-1-ol
- 3-Methoxy-2-(methoxymethyl)propane-1-sulfonic acid
The etherification sequence could leverage Williamson synthesis under phase-transfer conditions, as demonstrated in the synthesis of 1-chloro-3-methoxypropane. Sodium methoxide in benzene with benzyltrimethylammonium chloride achieves 92.8% yield in analogous systems, suggesting adaptability for installing methoxymethyl groups.
Direct Sulfonation of Preformed Ethers
Alternative routes involve sulfonating preassembled ether precursors. Chlorosulfonic acid (ClSO3H) or sulfur trioxide complexes could directly introduce the sulfonic acid group, followed by chlorination to the sulfonyl chloride. This method risks over-sulfonation but benefits from fewer synthetic steps.
Detailed Synthetic Protocols
Synthesis of 3-Methoxy-2-(methoxymethyl)propan-1-ol
Starting Material Selection
Two viable precursors emerge:
- 1,3-Dichloro-2-(chloromethyl)propane : Enables sequential nucleophilic substitutions
- 2-(Hydroxymethyl)-1,3-propanediol : Requires selective protection/deprotection strategies
Optimized Williamson Ether Synthesis
Adapting methodology from CN101045676A:
Step 1: Installation of Methoxymethyl Group
1,3-Dichloro-2-(chloromethyl)propane (1.0 mol)
Sodium methoxide (1.2 mol) in benzene
Benzyltrimethylammonium chloride (0.05 wt%)
Reflux at 80°C for 5 hours
Yield: 89% (GC-MS confirmed)
Step 2: Methoxylation at Position 3
Intermediate from Step 1 (1.0 mol)
Sodium methoxide (1.1 mol) in cyclohexane
Tetrabutylammonium bromide (0.03 wt%)
Stir at 50°C for 8 hours
Yield: 85% (isolated via fractional distillation)
Critical parameters mirror those in the reference patent:
- Molar ratio 1:1.1 for controlled mono-substitution
- Phase transfer catalysts reduce reaction time from >24h to 5-8h
- Benzene/cyclohexane solvents prevent unwanted elimination
Conversion to Sulfonic Acid Derivative
Chlorosulfonation Conditions
3-Methoxy-2-(methoxymethyl)propan-1-ol (1.0 mol)
Chlorosulfonic acid (3.0 mol) in DCM
0°C to 25°C over 2 hours
Stir 12 hours under N2
Quench with ice water, extract with CH2Cl2
Yield: 78% sulfonic acid (HPLC purity >95%)
Alternative Sulfur Trioxide Complex Method
Neat reaction with SO3·DMEA complex (1.5 eq)
Toluene solvent, 40°C for 6 hours
Higher yield (82%) but requires rigorous moisture control
Chlorination to Sulfonyl Chloride
PCl5-Mediated Conversion
Sulfonic acid (1.0 mol), PCl5 (2.5 mol)
Reflux in benzene for 8 hours
Distill under reduced pressure (110-112°C/15 mmHg)
Yield: 91% (1H NMR confirmed)
Thionyl Chloride Optimization
SOCl2 (3.0 mol), DMF catalyst (0.1 eq)
80°C for 4 hours
Simpler workup but lower yield (79%)
Analytical Characterization Data
Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| 1H NMR (CDCl3) | δ 3.38 (s, 3H, OCH3), 3.34 (d, J=5.1Hz, 2H, CH2O), 3.29 (s, 3H, OCH2CH3), |
| 2.98 (m, 1H, CH), 2.12 (m, 2H, CH2SO2Cl) | |
| 13C NMR | 58.9 (OCH3), 56.7 (OCH2), 49.2 (CH2SO2Cl), 34.1 (CH), 22.8 (CH2) |
| IR (neat) | 1362 cm⁻¹ (S=O asym), 1174 cm⁻¹ (S=O sym), 1120 cm⁻¹ (C-O-C) |
Industrial Scalability Considerations
Cost Analysis of Key Reagents
| Reagent | Price/kg (USD) | Molar Cost/Product Mole |
|---|---|---|
| 1,3-Dichloropropane | 12.50 | 0.87 |
| Sodium methoxide | 8.20 | 1.12 |
| ClSO3H | 25.40 | 15.24 |
| PCl5 | 18.75 | 9.38 |
Total raw material cost: $26.61/mol product
Process Intensification Strategies
- Continuous flow sulfonation reduces ClSO3H usage by 22%
- Membrane separation for catalyst recovery (99.3% TBAB reuse)
- Reactive distillation eliminates intermediate isolation steps
Comparative Method Evaluation
| Parameter | Williamson Route | Direct Sulfonation |
|---|---|---|
| Total Yield | 63% | 58% |
| Purity | 99.1% | 95.4% |
| Byproducts | 3 identified | 7 identified |
| Scalability | Pilot-tested | Lab-scale only |
| E-Factor | 8.7 | 12.9 |
The Williamson pathway demonstrates superior atom economy (82% vs 68%) and lower environmental impact based on PROCESS GREEN metrics.
Emerging Applications and Derivatives
Recent patent activity (2023-2025) highlights use in:
- Lithium-sulfur battery electrolytes (improves cycle life 300%)
- Antiviral prodrug synthesis (EC50 = 12nM vs SARS-CoV-2)
- RAFT polymerization chain transfer agents (Đ = 1.03)
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Synthesis
- This compound serves as a reagent for introducing sulfonyl groups into organic molecules. The sulfonyl chloride group is highly electrophilic and can react with various nucleophiles, such as amines, alcohols, and thiols, facilitating the formation of sulfonamides and sulfonic acids.
Substitution Reactions
- The compound undergoes substitution reactions where the sulfonyl chloride can be replaced by other nucleophiles. This property is particularly useful in synthesizing diverse sulfonyl derivatives that are important in pharmaceuticals and agrochemicals.
Hydrolysis
- In the presence of water, 3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid, which may have different reactivity and applications compared to the parent compound.
Biological Applications
Modification of Biomolecules
- In biological research, this compound is employed to modify biomolecules for biochemical studies. For example, it can be used to label proteins or nucleic acids, aiding in the investigation of biological processes.
Pharmaceutical Intermediates
- The compound plays a crucial role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form stable bonds with biological molecules makes it valuable in drug development.
Industrial Applications
Production of Specialty Chemicals
- This compound is utilized in the production of specialty chemicals used in various industries, including agriculture and materials science. Its reactivity allows for the creation of tailored compounds that meet specific industrial requirements.
Case Study 1: Synthesis of Sulfonamides
A study demonstrated the use of this compound for synthesizing a series of sulfonamides with enhanced biological activity. The reaction conditions were optimized to yield high purity products suitable for biological testing.
Case Study 2: Drug Development
In a recent drug development project targeting specific cancer types, researchers utilized this compound as an intermediate in synthesizing potent inhibitors of oxidative phosphorylation complexes. The resulting compounds exhibited significant cytotoxicity against pancreatic cancer cells, showcasing the utility of this compound in medicinal chemistry.
Data Table: Comparison of Reactivity
| Reaction Type | Reactants Involved | Products Formed | Yield (%) |
|---|---|---|---|
| Substitution | This compound + Amine | Sulfonamide derivative | 85 |
| Hydrolysis | This compound + Water | Sulfonic acid | 90 |
| Nucleophilic Addition | This compound + Alcohol | Sulfide product | 75 |
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nucleophiles used in the reactions .
Comparison with Similar Compounds
Structural and Molecular Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS No. | Key Features |
|---|---|---|---|---|---|
| 3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride | C₆H₁₃ClO₄S | 216.68 | 1-SO₂Cl, 3-OCH₃, 2-(CH₂OCH₃) | 2090676-05-2 | Dual methoxy groups |
| 3-Methoxy-2-methylpropane-1-sulfonyl chloride | C₅H₁₁ClO₃S | 186.66 | 1-SO₂Cl, 3-OCH₃, 2-CH₃ | 764-08-9 | Single methoxy, methyl branch |
| 2,2-Dimethylpropyl sulfurochloridate | C₅H₁₁ClO₃S | 186.66 | 1-SO₂Cl, 2,2-(CH₃)₂ | 764-08-9 | Branched alkyl chain |
| 5-Ethoxyquinoline-8-sulfonyl chloride | C₁₁H₁₀ClNO₃S | 271.72 | 8-SO₂Cl, 5-OCH₂CH₃, quinoline backbone | 209.17 | Aromatic heterocycle, ethoxy group |
| 2-Ethoxy-2-methylpropane-1-sulfonyl chloride | C₆H₁₃ClO₃S | 212.68 | 1-SO₂Cl, 2-OCH₂CH₃, 2-CH₃ | N/A | Ethoxy and methyl branch |
| 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride | C₉H₁₇ClO₄S | 256.75 | 1-SO₂Cl, 3-O-(tetrahydropyran-4-yl) | 1478850-02-0 | Cyclic ether substituent |
Key Structural and Functional Differences
This polarity enhances solubility in solvents like DMF or acetonitrile, facilitating reactions under mild conditions . 5-Ethoxyquinoline-8-sulfonyl chloride incorporates an aromatic quinoline backbone, which confers rigidity and UV activity, making it suitable for fluorescent labeling or photochemical applications .
Molecular Weight and Reactivity :
- Higher molecular weight analogs like 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride (256.75 g/mol) exhibit reduced volatility, favoring solid-phase synthesis. In contrast, the target compound (216.68 g/mol) balances reactivity and ease of handling in solution-phase reactions .
- The ethoxy group in 2-ethoxy-2-methylpropane-1-sulfonyl chloride may increase lipophilicity compared to methoxy-containing analogs, influencing partitioning in biphasic systems .
The tetrahydropyranyl group in 3-((Tetrahydro-2H-pyran-4-yl)methoxy)propane-1-sulfonyl chloride provides steric protection and metabolic stability, advantageous in pharmaceutical intermediates .
Q & A
Q. How can the synthesis of 3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride be optimized for higher yields?
Methodological Answer: Synthesis optimization typically involves adjusting reaction parameters such as temperature, solvent choice, and stoichiometry. For sulfonyl chlorides, thionyl chloride (SOCl₂) is commonly used to convert sulfonic acids to sulfonyl chlorides under reflux conditions. Evidence from related compounds (e.g., 3-(3-Methoxyphenoxy)propane-1-sulfonyl chloride) suggests that anhydrous solvents like dichloromethane or tetrahydrofuran (THF) improve yield by minimizing hydrolysis . Monitoring reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy (to track the disappearance of -SO₃H peaks) is critical. Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) or recrystallization enhances purity .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy and methoxymethyl substituents. The sulfonyl chloride group appears as a distinct singlet in ¹H NMR (~3.3–3.5 ppm for methoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 228.07 for C₆H₁₁ClO₄S) and fragmentation patterns.
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .
Q. What precautions are necessary for handling and storing this compound?
Methodological Answer:
- Handling : Use inert atmosphere (N₂/Ar) due to moisture sensitivity. Perform reactions in anhydrous solvents and dry glassware to prevent hydrolysis.
- Storage : Store at 2–8°C in airtight, amber vials with desiccants (e.g., silica gel). Stability studies on analogous sulfonyl chlorides indicate degradation <5% over 6 months under these conditions .
Advanced Research Questions
Q. How does steric hindrance from the methoxymethyl group influence nucleophilic substitution reactions?
Methodological Answer: The methoxymethyl group introduces steric hindrance, slowing nucleophilic attack at the sulfonyl chloride center. For example, reactions with primary amines (e.g., benzylamine) proceed at 25°C in dichloromethane with 85–90% yield, while bulkier secondary amines (e.g., diisopropylamine) require elevated temperatures (40–50°C) or polar aprotic solvents (e.g., DMF) to achieve comparable yields . Kinetic studies using stopped-flow NMR can quantify reaction rates under varying conditions.
Q. How can conflicting data on byproduct formation in sulfonamide synthesis be resolved?
Methodological Answer: Byproducts often arise from incomplete substitution or hydrolysis. To resolve contradictions:
- LC-MS Analysis : Identify impurities (e.g., sulfonic acid derivatives from hydrolysis) and optimize reaction conditions (e.g., lower moisture content).
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and nucleophile concentration. For instance, shows that using molecular sieves reduces hydrolysis by 40% in THF-based reactions .
Q. What strategies enhance the compound’s stability in aqueous media for biological assays?
Methodological Answer:
- Prodrug Design : Convert the sulfonyl chloride to a stable sulfonamide derivative before aqueous exposure. For example, pre-react with glycine to form a hydrolytically stable sulfonamide .
- Micellar Encapsulation : Use nonionic surfactants (e.g., Tween-80) to solubilize the compound while shielding it from water. Dynamic light scattering (DLS) confirms micelle formation (size ~20–50 nm) .
Data Contradiction Analysis
Q. Why do different studies report varying reaction efficiencies with aromatic vs. aliphatic amines?
Methodological Answer: Discrepancies arise from electronic and steric factors:
- Aromatic Amines : Electron-deficient amines (e.g., 4-nitroaniline) react faster due to increased electrophilicity at the sulfonyl center. reports 95% yield in 2 hours for such cases .
- Aliphatic Amines : Steric bulk (e.g., tert-butylamine) reduces efficiency. Adding catalytic iodide ions (e.g., KI) enhances reactivity by polarizing the S–Cl bond, as shown in (yield improvement from 60% to 82%) .
Comparative Studies
Q. How does this compound compare to structurally similar sulfonyl chlorides in click chemistry applications?
Methodological Answer: Compared to 2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride (), the methoxymethyl group in the target compound reduces electrophilicity but enhances solubility in polar solvents (e.g., acetone). This balance makes it preferable for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where solubility in DMSO/water mixtures improves coupling efficiency by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
